N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group, a dimethylsulfamoyl piperidine moiety, and an oxalamide linkage, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.
Synthesis of the Piperidine Derivative: The piperidine derivative is synthesized by reacting piperidine with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Coupling Reaction: The final step involves coupling the 2-cyanophenyl intermediate with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the cyanophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the dimethylsulfamoyl group, which may affect its reactivity and biological activity.
N1-(2-cyanophenyl)-N2-((1-(methylsulfamoyl)piperidin-4-yl)methyl)oxalamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, potentially altering its chemical properties.
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-21(2)27(25,26)22-9-7-13(8-10-22)12-19-16(23)17(24)20-15-6-4-3-5-14(15)11-18/h3-6,13H,7-10,12H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMYQOEZWBTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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